molecular formula C14H23NO2S B5784859 N,N-diethyl-2,3,5,6-tetramethylbenzenesulfonamide

N,N-diethyl-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B5784859
M. Wt: 269.40 g/mol
InChI Key: YZZZCLHGFMKUPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamides like N,N-diethyl-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of sulfonamide precursors with alkylating or acylating agents. A common approach involves using click chemistry for the introduction of various substituents, leading to the synthesis of compounds with diverse functional groups. For instance, novel benzenesulfonamide derivatives have been synthesized using azido-substituted sulfonamides and alkynes, incorporating aryl, alkyl, cycloalkyl, and amino-/hydroxy-/halogenoalkyl moieties (Pala et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfonamides can be elucidated using various analytical techniques, including X-ray crystallography. Such studies reveal the spatial arrangement of atoms within the molecule and provide insights into the compound's potential interaction mechanisms. For example, crystallographic studies have shed light on the interaction of sulfonamide derivatives with biological targets, revealing the importance of molecular geometry in inhibitory activity (Dudutienė et al., 2013).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including alkylation, acylation, and hydrolysis. The reactivity of these compounds is significantly influenced by the nature of the substituents attached to the sulfonamide nitrogen and the aromatic ring. N,N-Diethyl-2,3,5,6-tetramethylbenzenesulfonamide, for instance, may participate in reactions that modify its chemical structure, affecting its physical and chemical properties (Lu et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamides, including melting point, boiling point, solubility, and crystal structure, can be characterized through a variety of techniques. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields. The crystal structure and solubility of these compounds can be influenced by molecular modifications, as demonstrated in studies of N-alkyl/aralkyl derivatives (Burlov et al., 2021).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by their molecular structure. The presence of the sulfonamide group imparts distinct chemical behaviors, enabling these compounds to act as acids or bases under different conditions. Detailed investigations into the chemical properties of sulfonamides help in designing compounds with desired reactivity and stability profiles (Kisseljova et al., 2014).

Safety and Hazards

When used appropriately, DEET containing products are designed to be applied directly to people’s skin as a means to elicit a repelling action to keep insects from targeting human skin .

Future Directions

The development of controlled-release formulations of DEET to further improve its longevity began in the 1980s . Recently, a MOF–fabric composite, created by incubation of fabric in a DMF-based MOF synthesis solution, was developed and tested for DEET release .

properties

IUPAC Name

N,N-diethyl-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-7-15(8-2)18(16,17)14-12(5)10(3)9-11(4)13(14)6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZZCLHGFMKUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C(=CC(=C1C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2,3,5,6-tetramethyl-benzenesulfonamide

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